

Physical and chemical properties of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[4-(Benzyloxy)phenyl]aniline

Cat. No.: B112585

[Get Quote](#)

An In-depth Technical Guide to 3-[4-(Benzyloxy)phenyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(Benzyloxy)phenyl]aniline, also known as 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, is a biphenyl derivative characterized by a benzyloxy group and an amine substituent. This compound and its analogues are of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active molecules, and the functional groups present in this particular derivative offer versatile points for further chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a general synthesis methodology, and potential applications based on related structures.

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-[4-(Benzyloxy)phenyl]aniline** are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |
|--------------------------------|---|--------------|
| Molecular Formula | C ₁₉ H ₁₇ NO | PubChem[1] |
| Molecular Weight | 275.35 g/mol | PubChem[1] |
| CAS Number | 400744-34-5 | Benchchem[2] |
| IUPAC Name | 3-(4-(benzyloxy)phenyl)aniline | PubChem[1] |
| Appearance | Solid (predicted) | Benchchem[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMF, THF (predicted) | |
| XLogP3 | 4.3 | PubChem[1] |
| Topological Polar Surface Area | 35.3 Å ² | PubChem[1] |
| Exact Mass | 275.131014 g/mol | PubChem[1] |

Synthesis

The synthesis of **3-[4-(Benzyloxy)phenyl]aniline** typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[2][3][4][5][6][7] This reaction forms the C-C bond between the two phenyl rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the synthesis of **3-[4-(Benzyloxy)phenyl]aniline** via a Suzuki-Miyaura coupling reaction is outlined below. This protocol is based on established methods for similar biphenyl syntheses.[3][4][5][6][7]

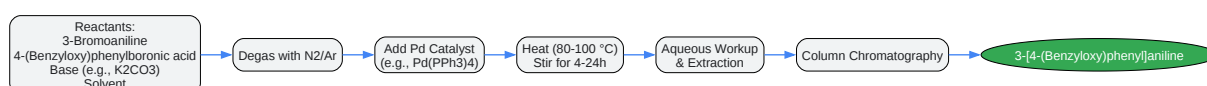
Reactants:

- 3-Bromoaniline

- 4-(Benzyloxy)phenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)

Procedure:

- To a reaction flask, add 3-bromoaniline (1 equivalent), 4-(benzyloxy)phenylboronic acid (1.1-1.5 equivalents), and a suitable base (2-3 equivalents).
- Add the solvent system to the flask.
- Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
- Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3-[4-(Benzyloxy)phenyl]aniline**.



[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Spectral Characterization

Detailed experimental spectra for **3-[4-(Benzyloxy)phenyl]aniline** are not readily available in public databases. However, based on the known spectral properties of its constituent functional groups, the expected spectral data are as follows:

¹H NMR Spectroscopy

- Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the benzyloxy-substituted ring will show characteristic patterns.
- Methylene Protons (-CH₂-): A singlet around δ 5.1 ppm, shifted downfield due to the adjacent oxygen atom.
- Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3.5-4.5 ppm), and its chemical shift is concentration and solvent-dependent. The signal will disappear upon D₂O exchange.[8]

¹³C NMR Spectroscopy

- Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
- Methylene Carbon (-CH₂-): A signal around δ 70 ppm.

IR Spectroscopy

As a primary aromatic amine, the infrared spectrum is expected to show the following characteristic absorption bands:[9][10][11]

- N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
- N-H Bending: An absorption in the range of 1580-1650 cm⁻¹.

- C-N Stretching (Aromatic): A strong band between 1250-1335 cm^{-1} .[\[9\]](#)[\[11\]](#)
- C-O-C Stretching (Ether): A characteristic absorption around 1240 cm^{-1} .
- Aromatic C-H Stretching: Bands above 3000 cm^{-1} .
- Aromatic C=C Bending: Absorptions in the 1400-1600 cm^{-1} region.

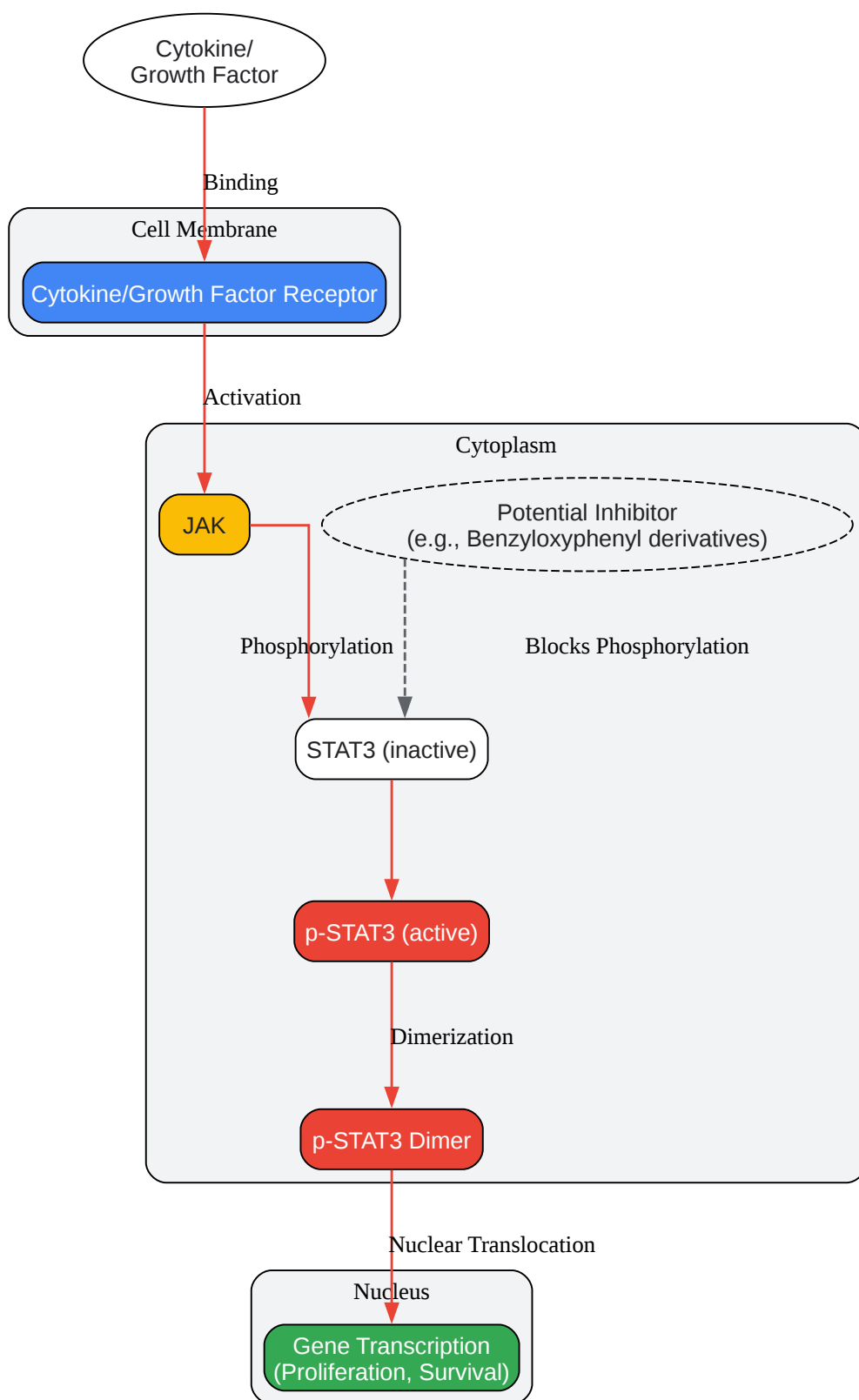
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 275$. A prominent fragment ion would likely be observed at $m/z = 91$, corresponding to the benzyl cation ($[\text{C}_7\text{H}_7]^+$).

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of **3-[4-(Benzyloxy)phenyl]aniline**, related benzyloxyphenyl derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Inhibitors of the STAT3 pathway often target the SH2 domain of the STAT3 protein, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to activate gene transcription.



[Click to download full resolution via product page](#)

Caption: Simplified STAT3 signaling pathway and potential point of inhibition.

Given the structural similarities, it is plausible that **3-[4-(Benzyloxy)phenyl]aniline** could serve as a scaffold for the development of novel STAT3 inhibitors. Further research, including synthesis of derivatives and biological evaluation, would be necessary to validate this hypothesis.

Conclusion

3-[4-(Benzyloxy)phenyl]aniline is a versatile chemical entity with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and a general approach to its synthesis. The exploration of its biological activities, particularly in the context of STAT3 signaling, represents a promising avenue for future research. The detailed experimental protocols and characterization data for this specific compound remain an area for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2. 3-[4-(Benzyloxy)phenyl]aniline | 400744-34-5 | Benchchem [benchchem.com]
3. www1.udel.edu [www1.udel.edu]
4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
6. Human Metabolome Database: ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871) [hmdb.ca]
7. tcichemicals.com [tcichemicals.com]
8. chem.libretexts.org [chem.libretexts.org]
9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wikieducator.org [wikieducator.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. scbt.com [scbt.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-[4-(Benzyloxy)phenyl]aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112585#physical-and-chemical-properties-of-3-4-benzyloxy-phenyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com